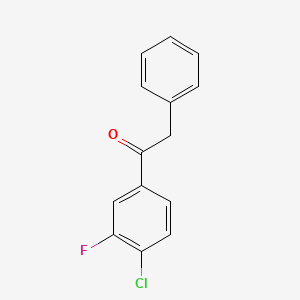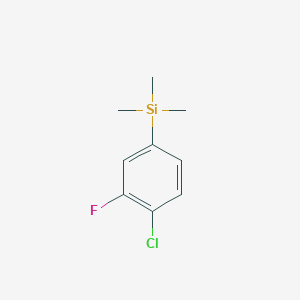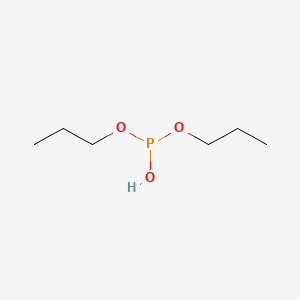
1-(Trimethylsilyl)-3-chloro-5-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Trimethylsilyl)-3-chloro-5-fluorobenzene is an organosilicon compound characterized by the presence of a trimethylsilyl group, a chlorine atom, and a fluorine atom attached to a benzene ring
Méthodes De Préparation
The synthesis of 1-(Trimethylsilyl)-3-chloro-5-fluorobenzene typically involves the introduction of the trimethylsilyl group to a benzene ring substituted with chlorine and fluorine. One common method is the reaction of 3-chloro-5-fluorobenzene with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
1-(Trimethylsilyl)-3-chloro-5-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alkoxides under appropriate conditions. For example, reacting with sodium methoxide can yield 1-(Trimethylsilyl)-3-methoxy-5-fluorobenzene.
Oxidation and Reduction: The compound can undergo oxidation reactions to introduce functional groups such as hydroxyl or carbonyl groups. Reduction reactions can be used to remove the chlorine or fluorine atoms, depending on the reagents and conditions used.
Coupling Reactions: The trimethylsilyl group can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds. This is particularly useful in the synthesis of complex organic molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Applications De Recherche Scientifique
1-(Trimethylsilyl)-3-chloro-5-fluorobenzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules. The trimethylsilyl group serves as a protecting group for hydroxyl and amine functionalities, allowing for selective reactions at other sites on the molecule.
Materials Science: The compound is used in the development of novel materials, including polymers and copolymers.
Pharmaceutical Research:
Mécanisme D'action
The mechanism of action of 1-(Trimethylsilyl)-3-chloro-5-fluorobenzene in chemical reactions involves the activation of the benzene ring by the electron-withdrawing effects of the chlorine and fluorine atoms. This makes the ring more susceptible to nucleophilic attack, facilitating substitution reactions. The trimethylsilyl group can also stabilize reaction intermediates through hyperconjugation and inductive effects, thereby influencing the reaction pathways and outcomes .
Comparaison Avec Des Composés Similaires
1-(Trimethylsilyl)-3-chloro-5-fluorobenzene can be compared with other similar compounds such as:
1-(Trimethylsilyl)-3-chlorobenzene: Lacks the fluorine atom, which affects its reactivity and applications.
1-(Trimethylsilyl)-3-fluorobenzene: Lacks the chlorine atom, resulting in different chemical behavior and reactivity.
1-(Trimethylsilyl)-3-bromobenzene: The bromine atom can be more reactive in substitution reactions compared to chlorine, leading to different synthetic applications.
The presence of both chlorine and fluorine atoms in this compound makes it unique in terms of its reactivity and the types of reactions it can undergo, providing a versatile tool for chemists in various fields.
Propriétés
IUPAC Name |
(3-chloro-5-fluorophenyl)-trimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClFSi/c1-12(2,3)9-5-7(10)4-8(11)6-9/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNHRUNOQTYFHGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC(=CC(=C1)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClFSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














